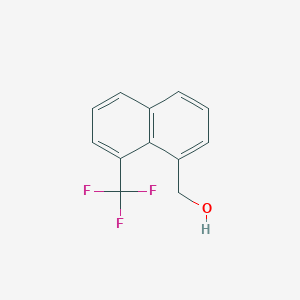![molecular formula C14H13NO2 B11879168 N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 52288-26-3](/img/structure/B11879168.png)
N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Allyloxy)-1-naphthamide: is an organic compound that features a naphthalene ring substituted with an allyloxy group and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxy)-1-naphthamide typically involves the reaction of 1-naphthylamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired amide product. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(Allyloxy)-1-naphthamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N-(Allyloxy)-1-naphthamide.
化学反応の分析
Types of Reactions
N-(Allyloxy)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the allyloxy group under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthamide derivatives.
科学的研究の応用
N-(Allyloxy)-1-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(Allyloxy)-1-naphthamide involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(Propargyloxy)-1-naphthamide
- N-(Methoxy)-1-naphthamide
- N-(Butoxy)-1-naphthamide
Comparison
N-(Allyloxy)-1-naphthamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other similar compounds. For example, N-(Propargyloxy)-1-naphthamide contains a propargyloxy group, which has different electronic and steric properties, leading to variations in reactivity and biological activity. Similarly, N-(Methoxy)-1-naphthamide and N-(Butoxy)-1-naphthamide have different alkoxy groups, which affect their chemical behavior and applications.
特性
CAS番号 |
52288-26-3 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
N-prop-2-enoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-10-17-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
InChIキー |
FSUDXMQKRVOCDS-UHFFFAOYSA-N |
正規SMILES |
C=CCONC(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)
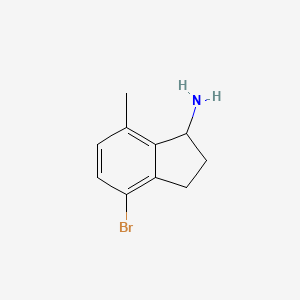

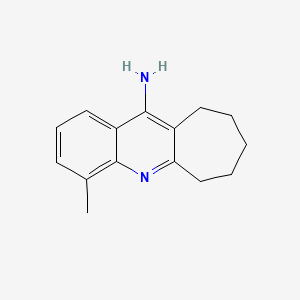
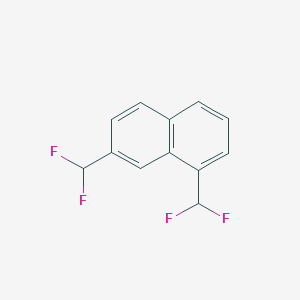


![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)
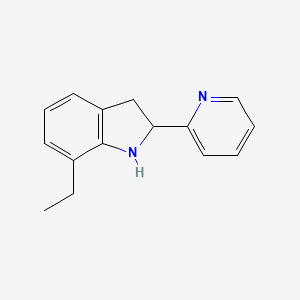
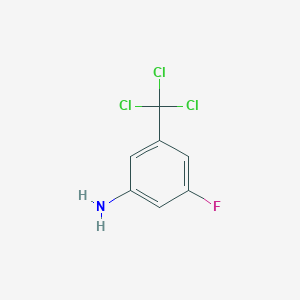


![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
